JTK-109 vs. Five Clinical-Stage HCV NS5B NNIs: Cross-Genotypic Replicon EC₅₀ Head-to-Head Comparison
In the only published head-to-head comparison of six HCV NS5B NNIs in identical replicon assay conditions, JTK-109 (thumb I site) demonstrated a unique genotypic inhibition signature: it retained substantial activity against genotype 3a with only a 6-fold EC₅₀ increase relative to genotype 1b, whereas four of the five other NNIs lost ≥40-fold potency against G3a. JTK-109 was 41-fold less active against G2a. By contrast, setrobuvir (palm I), lomibuvir (thumb II), filibuvir (thumb II), and tegobuvir (palm β-hairpin) all showed ≥40-fold potency losses against both G2a and G3a replicons. Only nesbuvir (palm II) demonstrated pan-genotypic activity, but with a different binding mechanism [1]. JTK-109 G1b replicon EC₅₀ = 257.1 nM (95% CI: 153.6–430.2); G2a = 10,620 nM (41-fold); G3a = 1,508 nM (6-fold). Comparators: setrobuvir G1b EC₅₀ = 8.1 nM, G3a = 26,060 nM (3,217-fold); lomibuvir G1b EC₅₀ = 5.9 nM, G3a = 12,030 nM (2,039-fold); filibuvir G1b EC₅₀ = 79.2 nM, G3a = 4,698 nM (59-fold); tegobuvir G1b EC₅₀ = 3.2 nM, G3a = 2,629 nM (822-fold); nesbuvir G1b EC₅₀ = 16.6 nM, G3a = 39.9 nM (2-fold) [1].
| Evidence Dimension | Subgenomic replicon EC₅₀ across HCV genotypes G1b, G2a, G3a |
|---|---|
| Target Compound Data | JTK-109 (T1): G1b EC₅₀ = 257.1 nM; G2a = 10,620 nM (41-fold vs G1b); G3a = 1,508 nM (6-fold vs G1b) |
| Comparator Or Baseline | Setrobuvir (P1): G3a 3,217-fold loss; Lomibuvir (T2): G3a 2,039-fold loss; Filibuvir (T2): G3a 59-fold loss; Tegobuvir (P-β): G3a 822-fold loss; Nesbuvir (P2): G3a 2-fold loss |
| Quantified Difference | JTK-109 exhibits only a 6-fold G3a potency reduction vs. ≥40-fold losses for setrobuvir, lomibuvir, filibuvir, and tegobuvir; nesbuvir is the only comparator with comparable pan-genotypic coverage but binds palm II, not thumb I |
| Conditions | HCV G1b, G2a, G3a subgenomic replicon cell culture assays; EC₅₀ determined with 95% confidence intervals (Eltahla et al., 2014) |
Why This Matters
When research protocols require genotype 3a HCV inhibition, JTK-109 is the only thumb I-binding NNI that maintains single-digit micromolar potency, making it irreplaceable by other thumb I or thumb II tool compounds.
- [1] Eltahla AA, Tay E, Douglas MW, White PA. Cross-genotypic examination of hepatitis C virus polymerase inhibitors reveals a novel mechanism of action for thumb binders. Antimicrob Agents Chemother. 2014;58(12):7215-7224. Table 1. doi:10.1128/AAC.03699-14 View Source
